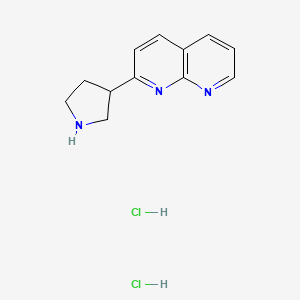

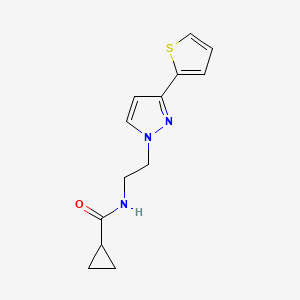

![molecular formula C17H16FN3O2S2 B2494704 N-(3-fluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 1252907-32-6](/img/structure/B2494704.png)

N-(3-fluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is part of a class of chemicals known for their potential in pharmaceutical applications due to their varied biological activities. Research on similar molecules, such as derivatives of thieno[3,2-d]pyrimidin, has shown significant interest in the scientific community due to their chemical and physical properties, offering potential for therapeutic applications.

Synthesis Analysis

The synthesis of similar compounds often involves multistep chemical reactions, starting from basic aromatic or heteroaromatic compounds. These processes may include the formation of sulfur-containing rings, functionalization with fluorophenyl groups, and final modifications to introduce specific substituents. Techniques such as Ullmann coupling and reactions utilizing chloroacetic acid have been employed for constructing the core structure and adding functional groups respectively (Gangjee et al., 2008; Kobayashi et al., 2007).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of a thieno[3,2-d]pyrimidin ring, often showing a near-planar conformation between the thieno[3,2-d]pyrimidin and the phenyl ring. Advanced techniques like X-ray crystallography have been used to elucidate the detailed geometry and confirm the molecular conformation (Obaleye et al., 2008).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions, due to the presence of reactive sites such as the amine group and the sulfur atom. The fluorine atom introduces additional reactivity, enabling selective modifications (Banks et al., 1996).

Wissenschaftliche Forschungsanwendungen

Dual Inhibitor Activity

N-(3-fluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide and its analogs have been explored for their potent dual inhibitory activities against thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are crucial for DNA synthesis and cell proliferation, making the compound a potential candidate for cancer therapy. One study highlighted a compound within this class as the most potent dual inhibitor of human TS and DHFR known, demonstrating significant promise in medicinal chemistry and oncology research (Gangjee, Qiu, Li, & Kisliuk, 2008).

Molecular Structure and Interaction Analysis

Another critical area of research for compounds similar to this compound involves the quantum chemical insight into their molecular structures. Studies have been conducted to understand the equilibrium geometry, vibrational assignments, and hydrogen-bonded interactions of such molecules, with applications in developing new antiviral agents, particularly against COVID-19. Detailed analyses of intermolecular interactions based on Hirshfeld surfaces and NBO analysis have been instrumental in understanding the binding efficacy and potential therapeutic applications of these compounds (Mary et al., 2020).

Fluorescence Binding Studies

The interaction of similar compounds with biological molecules like bovine serum albumin (BSA) has been investigated through fluorescence and UV–vis spectral studies. These studies help understand the binding constants, number of binding sites, and conformational changes in proteins upon binding, providing insights into the drug-protein interactions and the pharmacokinetic properties of these compounds (Meng et al., 2012).

Imaging and Radioligand Applications

Research has also extended into the development of selective radioligands based on the thieno[3,2-d]pyrimidine structure for imaging applications, such as positron emission tomography (PET). These compounds, after being labeled with isotopes like fluorine-18, have been used to image specific proteins associated with diseases, aiding in the diagnosis and study of various pathological conditions (Dollé et al., 2008).

Antitumor Activity

The antitumor activities of thieno[3,2-d]pyrimidine derivatives have been a significant focus, with several compounds showing potent anticancer activities against various cancer cell lines. This research contributes to the ongoing search for new chemotherapeutic agents, with some compounds displaying comparable or superior activity to established drugs like doxorubicin (Hafez & El-Gazzar, 2017).

Eigenschaften

IUPAC Name |

N-(3-fluorophenyl)-2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN3O2S2/c1-2-7-21-16(23)15-13(6-8-24-15)20-17(21)25-10-14(22)19-12-5-3-4-11(18)9-12/h3-6,8-9H,2,7,10H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDAAQDQKESBLIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-fluorophenyl)methoxy]-N-(4-methyl-1,3-benzothiazol-2-yl)-2-oxopyridine-3-carboxamide](/img/structure/B2494621.png)

![N-(3-chloro-4-fluorophenyl)-4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide](/img/structure/B2494624.png)

![2-(4-chlorophenoxy)-N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2494625.png)

![2-(2-(2-(benzo[d][1,3]dioxole-5-carboxamido)thiazol-4-yl)acetamido)-N,N,4-trimethylthiazole-5-carboxamide](/img/structure/B2494629.png)

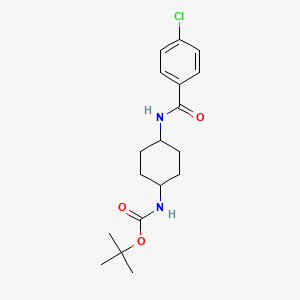

![4-(3-{1-[(Oxan-4-yl)carbamoyl]piperidin-4-yl}-2,5-dioxoimidazolidin-1-yl)benzoic acid](/img/structure/B2494631.png)

![N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)-2-fluorobenzamide](/img/structure/B2494636.png)

![4-chloro-N-(1-{4-ethyl-5-[(4-methoxybenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)benzenesulfonamide](/img/structure/B2494639.png)

![2-chloro-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2494643.png)

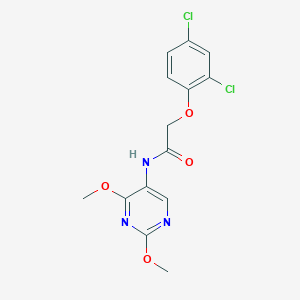

![N-[(3,4-dichlorophenyl)methoxy]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2494644.png)